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Compound of Interest

Compound Name: Hexyl 4-bromobenzoate

Cat. No.: B15417587

An In-depth Technical Guide on the Theoretical Properties of Hexyl 4-bromobenzoate
For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical properties
of Hexyl 4-bromobenzoate. Due to the limited availability of direct experimental data for this
specific compound, this document focuses on predicted physicochemical properties,
spectroscopic data, and potential biological activities based on the known characteristics of
analogous compounds and established chemical principles. Detailed experimental protocols for
its synthesis are also presented. The information herein is intended to serve as a foundational
resource for research and development activities involving Hexyl 4-bromobenzoate.

Chemical Structure and Identifiers

Hexyl 4-bromobenzoate is an aromatic ester characterized by a hexyl group attached to the
carboxylate of a 4-bromobenzoic acid core.

Table 1: Chemical Identifiers for Hexyl 4-bromobenzoate
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Identifier Value

IUPAC Name hexyl 4-bromobenzoate

Molecular Formula Ci3H17BrO2

Molecular Weight 285.18 g/mol

Canonical SMILES CCCCCCOC(=0)C1=CC=C(Br)C=C1
InChl Key YHWGNQXYLDEAOF-UHFFFAOYSA-N
CAS Number 138547-96-3[1]

Theoretical Physicochemical Properties

The physicochemical properties of Hexyl 4-bromobenzoate have been estimated based on
the properties of shorter-chain analogs like methyl 4-bromobenzoate and ethyl 4-
bromobenzoate, and general trends observed with increasing alkyl chain length.

Table 2: Predicted Physicochemical Properties of Hexyl 4-bromobenzoate
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Property

Predicted Value

Rationale | Comments

Melting Point

<25°C

Expected to be a liquid or low-
melting solid at room
temperature. The flexible hexyl
chain disrupts crystal packing
compared to methyl 4-
bromobenzoate (m.p. 77-81
°C).

Boiling Point

> 250 °C (at atm. pressure)

Significantly higher than ethyl
4-bromobenzoate (b.p. 131 °C
/ 14 mmHg) due to increased
molecular weight and van der

Waals forces.[2]

Density

~1.2-1.3g/mL

Likely slightly lower than ethyl
4-bromobenzoate (1.403 g/mL
at 25 °C) as the longer alkyl
chain decreases the overall
density.[2]

Water Solubility

Very low

Expected to be poorly soluble
in water due to the large
hydrophobic hexyl group and

aromatic ring.

LogP (Octanol-Water Partition

Coefficient)

~5.0-55

The LogP is predicted to be
significantly higher than that of
4-bromobenzoate (0.81260),
indicating high lipophilicity.[1]

Theoretical Spectroscopic Data

The following tables outline the predicted spectroscopic signatures for Hexyl 4-

bromobenzoate, which are crucial for its identification and structural elucidation. These

predictions are based on data from similar structures.[3][4][5][6][7]

Table 3: Predicted *H NMR Spectral Data for Hexyl 4-bromobenzoate (in CDCls)
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
Aromatic protons
~7.85 Doublet 2H ortho to the ester
group
Aromatic protons
~7.55 Doublet 2H meta to the ester
group
~4.30 Triplet 2H -O-CHz-(CHz)4-CHs
) -O-CHz-CH2-(CH2)3-
~1.75 Quintet 2H
CHs
~1.30-1.45 Multiplet 6H -O-(CH2)2-(CH2)3-CHs
~0.90 Triplet 3H -O-(CH2)5-CHs

Table 4: Predicted 13C NMR Spectral Data for Hexyl 4-bromobenzoate (in CDCIs)
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Chemical Shift (6, ppm)

Carbon Assignment

~166.0 Carbonyl carbon (C=0)

~131.8 Aromatic carbons ortho to the ester group
~131.2 Aromatic carbons meta to the ester group

~ 1295 Aromatic carbon attached to the bromine atom
~128.0 Aromatic carbon attached to the ester group
~65.5 -O-CHa-

~315 -O-CH2-CH:-

~28.6 -O-(CH2)2-CH2-

~25.6 -O-(CHz2)3-CH2-

~225 -O-(CH2)a-CHa-

~14.0 Terminal methyl carbon (-CHs)

Table 5: Predicted IR Absorption Bands for Hexyl 4-bromobenzoate

Wavenumber (cm~—2)

Vibration Type

~ 3080 Aromatic C-H stretch

~ 2960, 2870 Aliphatic C-H stretch

~ 1720 C=0 (ester) stretch

~ 1590 Aromatic C=C stretch

~ 1270, 1100 C-O (ester) stretch

~ 1010 Aromatic C-H in-plane bend

~ 760 Aromatic C-H out-of-plane bend
~ 600 - 500 C-Br stretch

Table 6: Predicted Mass Spectrometry Fragmentation
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miz Fragment

[M]* (Molecular ion peak, bromine isotope

284/286 pattern)

183/185 [BrCsH4CO]* (Acylium ion, prominent peak)
155/157 [BrCsHa]*

85 [CeHa3]* (Hexyl cation)

Experimental Protocols: Synthesis

The most common and straightforward method for synthesizing Hexyl 4-bromobenzoate is the
Fischer esterification of 4-bromobenzoic acid with 1-hexanol, using a strong acid catalyst.[8][9]
[10][11]

Fischer Esterification Protocol

Materials:

e 4-bromobenzoic acid

e 1-hexanol (excess)

o Concentrated sulfuric acid (H2SOa4) or p-toluenesulfonic acid (p-TsOH)
» Toluene (optional, for azeotropic removal of water)

o Saturated sodium bicarbonate (NaHCOs3) solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

» Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:
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In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using
toluene), combine 4-bromobenzoic acid (1.0 eq) and 1-hexanol (3-5 eq).

If using, add toluene to the flask.

Slowly add the acid catalyst (e.g., a few drops of concentrated H2SOa4 or 0.1 eq of p-TsOH).

Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or by
observing the collection of water in the Dean-Stark trap.

After the reaction is complete (typically several hours), allow the mixture to cool to room
temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory
funnel.

Wash the organic layer successively with water, saturated NaHCOs solution (to remove
unreacted acid), and brine.

Dry the organic layer over anhydrous MgSOa or Na2SOs, filter, and concentrate the solvent
under reduced pressure.

The crude product can be purified by vacuum distillation or column chromatography to yield
pure Hexyl 4-bromobenzoate.

Click to download full resolution via product page

Synthesis workflow for Hexyl 4-bromobenzoate via Fischer esterification.
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Potential Biological Activity and Toxicological
Profile

No direct biological or toxicological studies on Hexyl 4-bromobenzoate have been identified.
However, a theoretical profile can be inferred from its structural components and related

compounds.

» Local Anesthetic Potential: Benzoate esters are a known class of local anesthetics. It is
plausible that Hexyl 4-bromobenzoate could exhibit some activity by blocking voltage-gated
sodium channels in nerve membranes, though this is purely speculative.[12]

 Toxicity: Aromatic esters generally exhibit low acute toxicity.[13][14] However, the presence
of bromine may increase its lipophilicity and potential for bioaccumulation. The biological
responses to esters can be greatest for those with C4 to C6 alcohol chains.[13] Further
toxicological assessment would be required to determine its safety profile.

Chemical Structure

(Hexyl 4-bromobenzoate)

Physicochemical Properties
(High Lipophilicity, Low Water Solubility)

ADME Profile
(Absorption, Distribution,
Metabolism, Excretion)

Potential Biological Effects Potential Toxicity
(e.g., Local Anesthesia) (e.g., Bioaccumulation)
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Conceptual relationship between structure and potential biological outcomes.
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Hypothetical Signaling Pathway Interaction

While no specific signaling pathways have been elucidated for Hexyl 4-bromobenzoate, we
can propose a hypothetical mechanism based on the known action of some benzoate local
anesthetics. This model is for illustrative purposes only.

Local anesthetics typically function by reversibly blocking voltage-gated sodium channels
(VGSCs) in the neuronal cell membrane. By binding to the channel, they prevent the influx of
sodium ions that is necessary for the depolarization of the nerve membrane and the
propagation of an action potential.

Hexyl 4-bromobenzoate

(Lipophilic Molecule)

/
/

/" Binds to

. Inhibits
,/ channel protein

| 4
Voltage-Gated Action Potential
Sodium Channel (VGSC) Propagation

Blockage of
Nerve Impulse

Membrane Depolarization

Click to download full resolution via product page

Hypothetical mechanism of action as a local anesthetic.

Conclusion

This technical guide has provided a theoretical yet comprehensive profile of Hexyl 4-
bromobenzoate, including its predicted properties, spectroscopic data, a detailed synthesis
protocol, and a discussion of its potential biological relevance. While direct experimental data
remains scarce, the information compiled here serves as a valuable starting point for
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researchers. Future experimental work is necessary to validate these theoretical predictions
and to fully characterize the properties and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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